molecular formula C18H19ClN2O4S B2426521 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 954714-35-3

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2426521
CAS No.: 954714-35-3
M. Wt: 394.87
InChI Key: CQUPNFBJSVDSPF-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a pyrrolidinone ring, a chlorophenyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H21ClN2O4S
  • Molecular Weight : 408.9 g/mol
  • CAS Number : 954633-93-3

The compound features a pyrrolidine ring, a chlorophenyl group, and a methoxybenzenesulfonamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Research suggests that it may function through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It could modulate the activity of receptors linked to inflammatory responses or cancer progression.
  • Antiviral Activity : Similar compounds have been shown to possess antiviral properties, potentially making this derivative effective against viral infections like Hepatitis B virus (HBV) .

Antiviral Activity

This compound has been studied for its antiviral properties, particularly against HBV. In vitro studies demonstrated that derivatives with similar structures can increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication .

Antibacterial Activity

Sulfonamide compounds are traditionally known for their antibacterial effects. Preliminary screenings indicate that this compound may exhibit moderate antibacterial activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .

Anticancer Potential

Research into compounds with similar structural motifs has suggested potential anticancer properties. The mechanism likely involves the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .

Case Studies and Research Findings

StudyFindings
Study on Anti-HBV ActivityDemonstrated significant inhibition of HBV replication in HepG2 cells treated with related derivatives .
Antibacterial ScreeningShowed moderate activity against several bacterial strains; specific IC50 values were determined for different derivatives .
Anticancer MechanismsInvestigated the effect on cell cycle regulation and apoptosis in various cancer cell lines .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-16-6-8-17(9-7-16)26(23,24)20-11-13-10-18(22)21(12-13)15-4-2-14(19)3-5-15/h2-9,13,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUPNFBJSVDSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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